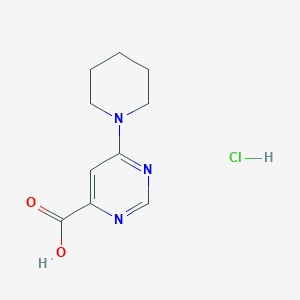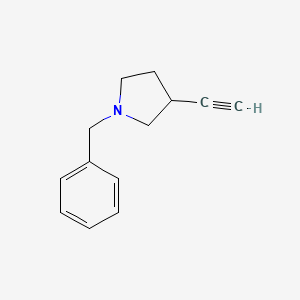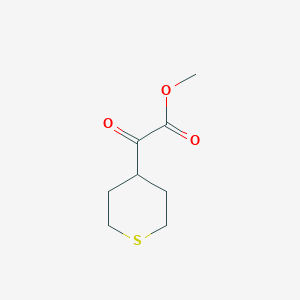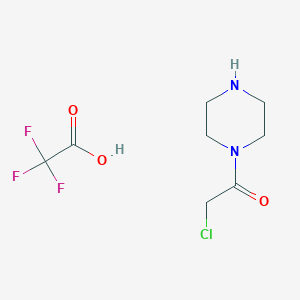
1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride
Übersicht
Beschreibung
Compounds like “1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride” belong to a class of organic compounds known as bromophenyls and pyrazoles . They are characterized by a phenyl ring substituted with a bromine atom and a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of such compounds would be characterized by the presence of a bromophenyl group and a pyrazole group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds can include various organic reactions such as electrophilic aromatic substitution and condensation reactions . The specific reactions would depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For instance, the presence of a bromine atom could increase the molecular weight and potentially affect the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
1-(4-Bromophenyl)-1H-pyrazol-3-amine hydrochloride is utilized in the synthesis of complex chemical compounds. For instance, Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighting its nonlinear optical properties and molecular charge transfer capabilities through density functional theory calculations and experimental methods (Tamer et al., 2016). Similarly, Veettil and Haridas (2010, 2009) conducted studies on compounds synthesized from N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine, further contributing to the understanding of their structural characteristics (Veettil & Haridas, 2010), (Veettil & Haridas, 2009).
Photophysical and Spectroscopic Studies
The compound has been a subject of interest in photophysical and spectroscopic studies. Singh et al. (2013) determined its structure using X-ray diffraction and studied its emission spectrum in various solvents, highlighting its solvatochromic properties (Singh et al., 2013).
Chemical Synthesis and Reactions
The chemical synthesis and reactions involving 1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride have been extensively studied. For example, Zhu et al. (2014) synthesized novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, demonstrating their potential insecticidal and fungicidal activities (Zhu et al., 2014). Baumstark and Chrisope (1981) explored its use in the oxidation of amines and sulfides, producing amine oxides and sulfoxides (Baumstark & Chrisope, 1981).
Antimicrobial and Anticancer Properties
The compound's derivatives have shown promise in antimicrobial and anticancer applications. Albuquerque et al. (2020) synthesized compounds with significant antimicrobial activities, particularly against gram-positive bacteria (Albuquerque et al., 2020). Additionally, Srour et al. (2018) investigated the cytotoxic activity of 1,3,4-trisubstituted pyrazole derivatives against various human cancer cell lines, revealing significant potential for development as anti-cancer agents (Srour et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death and clearance from the host organism .
Result of Action
The compound has potent antileishmanial and antimalarial activities . In vitro and in vivo studies have shown that it can effectively inhibit the growth of Leishmania aethiopica and Plasmodium berghei . For instance, one study found that a related compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13;/h1-6H,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBQNKJRDXXXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



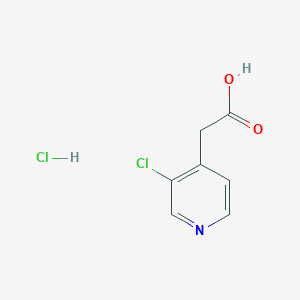
![4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride](/img/structure/B1382489.png)


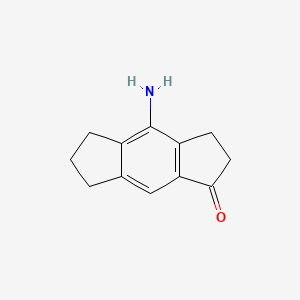
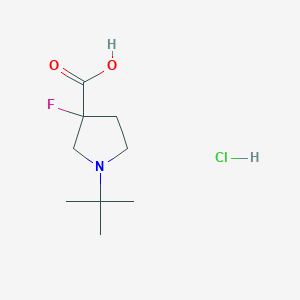

![tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B1382499.png)
